molecular formula C6H10N2S2 B8752956 2-((Thiazol-5-ylmethyl)thio)ethanamine CAS No. 62174-88-3

2-((Thiazol-5-ylmethyl)thio)ethanamine

Cat. No.: B8752956
CAS No.: 62174-88-3
M. Wt: 174.3 g/mol
InChI Key: NOEMOUFBSZLXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Thiazol-5-ylmethyl)thio)ethanamine is a sulfur-containing heterocyclic compound featuring a thiazole ring linked via a methylthio group to an ethanamine backbone. Thiazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors .

Key structural attributes include:

  • Thiazole ring: A five-membered aromatic ring with nitrogen and sulfur atoms, contributing to electron-rich properties and hydrogen-bonding capabilities.
  • Methylthio (-SCH2-) linker: Enhances lipophilicity and metabolic stability compared to oxygen-based linkers.
  • Ethanamine moiety: A primary amine group that can participate in salt formation (e.g., dihydrochloride derivatives) or serve as a handle for further functionalization .

Properties

CAS No.

62174-88-3

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

2-(1,3-thiazol-5-ylmethylsulfanyl)ethanamine

InChI

InChI=1S/C6H10N2S2/c7-1-2-9-4-6-3-8-5-10-6/h3,5H,1-2,4,7H2

InChI Key

NOEMOUFBSZLXIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CSCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structurally related compounds and their key differences:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
2-((Thiazol-5-ylmethyl)thio)ethanamine Thiazol-5-ylmethyl, thioether, ethanamine ~178.27 (base) Potential drug intermediate
(2-Chloro-thiazol-5-ylmethyl)-ethyl-amine Chloro substitution at thiazole C2, ethylamine 177.67 Pharmaceutical intermediate (≥99% purity)
2-(Thiazol-5-yl)ethanamine dihydrochloride Dihydrochloride salt 201.12 Enhanced solubility (research use)
2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide (40) Benzamide backbone, methyl-thiazole ~335.44 Anticancer, antiviral applications
2-((4-Ethyl-5-methyl-1,2,4-triazol-3-yl)thio)ethanamine Triazole ring substitution 186.27 Unknown bioactivity; research compound

Key Observations :

  • Salt Formation : Dihydrochloride derivatives (e.g., CAS 7730-82-7) improve aqueous solubility, critical for in vivo studies .
  • Heterocycle Replacement : Replacing thiazole with triazole (CAS 1114597-94-2) alters electronic properties and binding affinity due to nitrogen-rich triazole rings .

Physical and Chemical Properties

Property This compound (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine 2-(Thiazol-5-yl)ethanamine dihydrochloride
Solubility Low (organic solvents) Low (needs DMSO) High (aqueous buffers)
Boiling Point Not reported 265°C Decomposes upon heating
Stability Air-stable Sensitive to moisture Hygroscopic

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